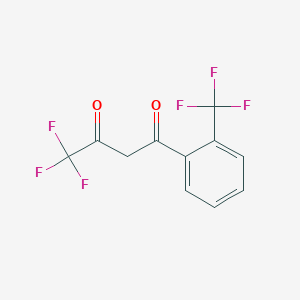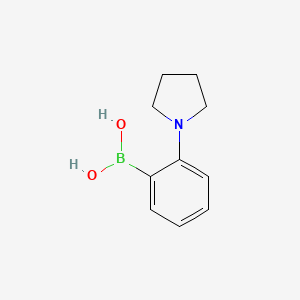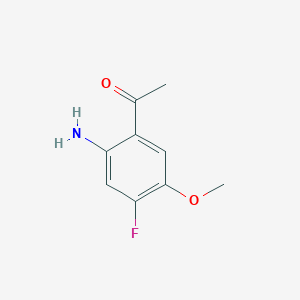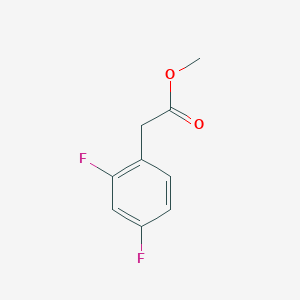![molecular formula C25H30O15 B3030825 2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid CAS No. 96382-90-0](/img/structure/B3030825.png)
2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid
説明
Natural product derived from plant source.
CID 75111051 is a natural product found in Ligustrum lucidum with data available.
科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques : Research demonstrates the synthesis of complex pyran derivatives, including compounds related to our target molecule. For example, Kočevar et al. (1992) detailed the synthesis of pyran-2-ones using a one-pot synthesis method, which could be relevant for synthesizing similar complex compounds (Kočevar et al., 1992).
Crystal Structure Analysis : Liu et al. (2018) investigated the crystal structure of a similar compound, providing insights into the structural aspects which could be applicable for the target compound’s crystallography studies (Liu et al., 2018).
Biological Activities and Applications
Antitumor Activity : The study by Liu et al. (2018) also revealed distinct inhibition of cancer cell proliferation by a related compound, suggesting potential antitumor applications for similar complex molecules (Liu et al., 2018).
Antidiabetic Activities : Zhao et al. (2020) isolated compounds from endophytic fungi, showing moderate inhibitory activity toward xanthine oxidase, an enzyme relevant in diabetes management. This suggests potential avenues for exploring antidiabetic activities in similar compounds (Zhao et al., 2020).
Antioxidant Properties : The study by Chakraborty et al. (2016) on aryl meroterpenoids from seaweed highlighted their potential as antioxidants, indicating a similar potential for related complex compounds in pharmaceutical and food industries (Chakraborty et al., 2016).
Antiallergic Properties : Sato et al. (2014) found secoiridoid derivatives in olive waste with significant antiallergic properties. This suggests a possibility of similar properties in related complex molecules (Sato et al., 2014).
作用機序
Target of Action
Mode of Action
The mode of action of flavonoids can vary widely depending on their specific structure and the cellular context. They can interact with a variety of targets, including enzymes, receptors, and signaling molecules, leading to changes in cellular function
Biochemical Pathways
Flavonoids can influence numerous biochemical pathways. They are known for their antioxidant activity, ability to modulate cell signaling, and potential to interact with various enzymes and receptors
Pharmacokinetics
The pharmacokinetics of flavonoids can be complex, influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact a compound’s bioavailability
Result of Action
The cellular and molecular effects of flavonoids can be diverse, ranging from antioxidant activity to modulation of cell signaling and potential interactions with various enzymes and receptors
Action Environment
Environmental factors can influence the action, efficacy, and stability of flavonoids. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
特性
IUPAC Name |
2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O15/c1-36-23(35)14-10-38-24(40-25-22(34)21(33)20(32)17(9-26)39-25)13(7-18(29)30)12(14)8-19(31)37-5-4-11-2-3-15(27)16(28)6-11/h2-3,6-7,10,12,17,20-22,24-28,32-34H,4-5,8-9H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDJODWHDUVAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)

![6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B3030754.png)
![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)


![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)


![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)